Venlafaxine-d6

Catalog No.
S872371
CAS No.
1062606-12-5
M.F
C17H28ClNO2
M. Wt
319.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venlafaxine-d6

CAS Number

1062606-12-5

Product Name

Venlafaxine-d6

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H28ClNO2

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3;

InChI Key

QYRYFNHXARDNFZ-TXHXQZCNSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl

Internal Standard in Mass Spectrometry

Venlafaxine-d6 is a type of isotopically labelled molecule. This means it has the same chemical structure as venlafaxine, but some of its hydrogen atoms are replaced with heavier isotopes of hydrogen called deuterium. This slight difference in mass allows scientists to distinguish between the original drug and its metabolites in biological samples using a technique called mass spectrometry [].

Mass spectrometry is a powerful tool for measuring and identifying molecules. By adding a known amount of Venlafaxine-d6 (internal standard) to a sample containing venlafaxine and its metabolites, researchers can use the mass spectrometer to compare the signals of all the molecules. The signal from the venlafaxine-d6 serves as a reference point, allowing for accurate quantification of the amount of venlafaxine and its metabolites present in the sample [, ].

Venlafaxine-d6 is a deuterated analogue of venlafaxine, a medication primarily used to treat major depressive disorder and anxiety disorders. The compound's chemical formula is C₁₇H₂₇NO₂, and it has a molecular weight of approximately 319.90 g/mol when in its hydrochloride form. As a stable isotope-labeled compound, venlafaxine-d6 is utilized in pharmacokinetic studies to trace the drug's metabolism and distribution within biological systems .

Similar to its parent compound, venlafaxine. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), where it inhibits the reuptake of serotonin and norepinephrine in the brain. The deuterium substitution does not significantly alter the fundamental reactivity of the compound, but it can affect the kinetics of metabolic reactions due to the primary kinetic isotope effect .

Venlafaxine-d6 retains the biological activity of venlafaxine, functioning as an antidepressant. It is primarily effective in increasing serotonin and norepinephrine levels in the synaptic cleft by inhibiting their reuptake. The compound has been shown to exhibit dose-dependent effects on neurotransmitter levels, contributing to its therapeutic efficacy in treating depression and anxiety disorders .

The synthesis of venlafaxine-d6 typically involves deuterated reagents during the preparation of the venlafaxine molecule. Common methods include:

  • Deuterated Alkylation: Using deuterated alkyl halides to introduce deuterium at specific positions in the molecular structure.
  • Deuterated Reduction: Employing deuterated reducing agents to selectively reduce functional groups while incorporating deuterium into the final product.

These methods facilitate the incorporation of deuterium into the molecular framework without significantly altering its pharmacological properties .

Venlafaxine-d6 is primarily used in research settings as an internal standard for quantifying venlafaxine and its metabolites in biological samples through techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its unique isotopic labeling allows for accurate measurement of drug concentrations and pharmacokinetics in clinical studies .

Studies involving venlafaxine-d6 focus on its interactions with various biological systems, particularly how it affects neurotransmitter levels and interacts with other medications. Research has indicated that venlafaxine can influence the metabolism of other drugs due to its effects on liver enzymes, particularly cytochrome P450 enzymes. This interaction profile is crucial for understanding potential drug-drug interactions during clinical therapy .

Venlafaxine-d6 shares structural similarities with several other compounds used in psychiatric treatments. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
VenlafaxineHighSerotonin-norepinephrine reuptake inhibitorParent compound without isotopic labeling
DesvenlafaxineModerateSerotonin-norepinephrine reuptake inhibitorActive metabolite of venlafaxine
DuloxetineModerateSerotonin-norepinephrine reuptake inhibitorDual-action SNRI with different structure
O-DesmethylvenlafaxineHighSerotonin-norepinephrine reuptake inhibitorMetabolite of venlafaxine

Venlafaxine-d6's distinct feature lies in its stable isotope labeling, which allows for enhanced tracking and quantification in pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .

Molecular Formula and Exact Mass Determination

Venlafaxine-d6 represents a deuterium-labeled analog of venlafaxine, where six hydrogen atoms have been systematically replaced with deuterium isotopes [1] [2]. The molecular formula of Venlafaxine-d6 is C₁₇H₂₁D₆NO₂, reflecting the incorporation of six deuterium atoms into the parent structure [2] [3]. The exact molecular weight of Venlafaxine-d6 is 283.44 g/mol, representing an increase of 6.0 atomic mass units compared to the unlabeled venlafaxine due to the deuterium substitution [1] [2].

The accurate mass determination using high-resolution mass spectrometry establishes the precise molecular weight at 319.2185 for the hydrochloride salt form [4]. This precise mass measurement is critical for analytical applications where Venlafaxine-d6 serves as an internal standard in quantitative mass spectrometry analyses [2] [5].

ParameterValueReference
Molecular Formula (Free Base)C₁₇H₂₁D₆NO₂ [2]
Molecular Formula (HCl Salt)C₁₇H₂₁D₆NO₂·HCl [3]
Molecular Weight (Free Base)283.44 g/mol [1] [2]
Molecular Weight (HCl Salt)319.90 g/mol [3] [4]
Accurate Mass (HCl Salt)319.2185 [4]

Structural Characterization

Positional Distribution of Deuterium Atoms

The deuterium atoms in Venlafaxine-d6 are specifically positioned at the dimethylamino group, where both methyl groups contain three deuterium atoms each [1] [2]. The International Union of Pure and Applied Chemistry name for Venlafaxine-d6 is 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, clearly indicating the trideuteriomethyl substitution pattern [1]. This selective deuteration strategy preserves the core molecular structure while providing isotopic labeling for analytical purposes [2] [5].

The deuterium incorporation follows the pattern where the nitrogen atom is bonded to two CD₃ groups instead of the original CH₃ groups found in unlabeled venlafaxine [1] [2]. The Simplified Molecular Input Line Entry System representation demonstrates this deuterium positioning: [2H]C([2H])([2H])N(CC(c1ccc(OC)cc1)C2(O)CCCCC2)C([2H])([2H])[2H] [4]. This specific labeling pattern ensures that the deuterium atoms are located at metabolically stable positions, minimizing unwanted hydrogen-deuterium exchange reactions [6] [7].

2D and 3D Conformational Analysis

The two-dimensional structural representation of Venlafaxine-d6 maintains the same planar connectivity as the parent compound, with the cyclohexanol ring system connected to the 4-methoxyphenyl group through a two-carbon bridge containing the deuterated dimethylamino functionality [1] [8]. The three-dimensional conformational analysis reveals that the cyclohexanol ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings [9].

The conformational flexibility of Venlafaxine-d6 is primarily governed by the rotation around the C-C bond connecting the cyclohexanol ring to the ethyl bridge and the rotation around the C-N bond of the dimethylamino group [8]. The presence of deuterium atoms in the methyl groups introduces subtle changes in the vibrational frequencies and rotational barriers compared to the protiated analog, although these effects are relatively minor for conformational preferences [6] [10].

The three-dimensional molecular geometry shows that the hydroxyl group on the cyclohexane ring can participate in intramolecular hydrogen bonding interactions, which influence the overall molecular conformation and stability [8] [9]. The 4-methoxyphenyl group maintains its planar aromatic structure, with the methoxy substituent capable of rotating around the C-O bond [8].

Physicochemical Characterization

Solubility Parameters in Various Solvents

The solubility characteristics of Venlafaxine-d6 closely mirror those of the parent compound, with the deuterium substitution having minimal impact on the overall solubility profile [11] [12]. The compound demonstrates good solubility in methanol, which is consistent with the presence of both polar hydroxyl and amino functional groups alongside the hydrophobic cyclohexane and aromatic rings [11] [12].

The solubility behavior in various solvents can be understood through the molecular structure, where the compound contains both hydrophilic regions (hydroxyl group, amino group, and methoxy group) and hydrophobic regions (cyclohexane ring and aromatic system) [12]. In non-polar solvents such as heptane, Venlafaxine-d6 shows limited solubility due to the polar functional groups [12]. The solubility in toluene is intermediate, reflecting the aromatic-aromatic interactions between the solvent and the 4-methoxyphenyl group [12].

SolventSolubility BehaviorMolecular Interactions
MethanolHigh solubilityHydrogen bonding with hydroxyl and amino groups
WaterModerate solubilityPolar interactions, limited by hydrophobic regions
TolueneIntermediate solubilityAromatic-aromatic interactions
HeptaneLow solubilityMinimal polar interactions

Stability Profile Under Different Conditions

The stability profile of Venlafaxine-d6 is influenced by several environmental factors, including temperature, pH, light exposure, and moisture content [11] [6]. The deuterium substitution provides enhanced metabolic stability compared to the protiated analog due to the stronger carbon-deuterium bonds [6] [13]. This kinetic isotope effect results in slower degradation rates and prolonged stability under various storage conditions [6] [13].

Temperature stability studies indicate that Venlafaxine-d6 maintains structural integrity at room temperature storage, with recommended storage conditions being below 15°C in a cool, dark environment [11]. The compound exhibits light sensitivity, necessitating protection from direct light exposure during storage and handling [11]. The thermal stability extends to temperatures well above ambient conditions, with the melting point of the hydrochloride salt occurring at approximately 217°C [11].

The deuterium kinetic isotope effect manifests as reduced rates of metabolic transformation, particularly for reactions involving cleavage of carbon-deuterium bonds [14] [13]. This stability enhancement is quantitatively measurable, with deuterated compounds typically showing 2-7 fold reductions in metabolic clearance rates compared to their protiated counterparts [13] [15].

Acid-Base Properties and Ionization Constants

Venlafaxine-d6 contains a tertiary amine group that acts as a Brønsted base, capable of accepting protons in aqueous solution [16] [17]. The cyclohexanol moiety contributes a weakly acidic hydroxyl group, although this group has a much higher pKa value compared to the basic amine functionality [16] [17]. The acid-base properties are dominated by the dimethylamino group, which readily protonates under physiological pH conditions.

The ionization behavior of cyclohexanol-containing compounds typically shows pKa values for the hydroxyl group in the range of 14-16, indicating very weak acidity [16] [17]. The tertiary amine functionality in Venlafaxine-d6 exhibits basic properties with pKa values typically in the range of 9-10 for similar aliphatic tertiary amines [17]. The deuterium substitution on the methyl groups has minimal effect on the ionization constants, as the deuterium atoms are not directly involved in the acid-base equilibria [10] [15].

The pH-dependent speciation of Venlafaxine-d6 shows that at physiological pH (7.4), the compound exists predominantly in its protonated, cationic form due to the basic nature of the tertiary amine [17]. This ionization state significantly influences the compound's solubility, membrane permeability, and interaction with biological systems [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of the deuterium incorporation in Venlafaxine-d6 [18] [19]. The deuterium atoms appear as characteristic signals in ²H Nuclear Magnetic Resonance spectra, while their absence in ¹H Nuclear Magnetic Resonance spectra confirms successful isotopic substitution [18] [19]. The integration patterns in ¹H Nuclear Magnetic Resonance spectroscopy show the expected reduction in signal intensity for the dimethylamino region, with the loss of the six-proton singlet typically observed for the N(CH₃)₂ group in unlabeled venlafaxine [18] [19].

The chemical shift assignments for the remaining protons in Venlafaxine-d6 remain essentially unchanged compared to the parent compound, as deuterium substitution at remote positions has minimal effect on the electronic environment of other protons [18] [19]. The cyclohexanol ring protons appear as complex multipiples in the aliphatic region, while the aromatic protons of the 4-methoxyphenyl group maintain their characteristic splitting patterns [18] [19].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals subtle isotope shifts for carbon atoms directly bonded to deuterium, with the CD₃ carbons showing slight upfield shifts compared to their CH₃ counterparts [18] [19]. The isotopic enrichment and structural integrity can be quantitatively assessed through Nuclear Magnetic Resonance integration and peak pattern analysis [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Venlafaxine-d6 reveals characteristic fragmentation patterns that reflect the deuterium incorporation and provide structural information [20] [21]. The molecular ion peak appears at m/z 284.4 for the protonated molecule [M+H]⁺, representing a mass shift of +6 atomic mass units compared to unlabeled venlafaxine [20] [21]. This mass difference serves as the primary identification criterion for the deuterated analog [20] [22].

The fragmentation pattern follows predictable pathways, with the loss of the deuterated dimethylamine group (CD₃)₂N resulting in characteristic fragment ions [20] [21]. The base peak typically corresponds to the 4-methoxybenzyl cation at m/z 121.0, which remains unchanged from the parent compound as this fragment does not contain deuterium atoms [20] [21]. Additional fragment ions include the dehydrated cyclohexyl moiety and sequential losses that reflect the molecular architecture [20] [21].

Multiple reaction monitoring experiments utilize the precursor ion at m/z 284.4 and the product ion at m/z 121.0 for quantitative analysis [20]. The collision-induced dissociation patterns provide fingerprint information for structural confirmation and isotopic purity assessment [20] [22].

Ion Typem/z ValueAssignmentDeuterium Content
[M+H]⁺284.4Molecular ion6 deuterium atoms
Base peak121.04-Methoxybenzyl cationNo deuterium
Fragment260.2[M+H-H₂O]⁺6 deuterium atoms
Fragment215.1Loss of CD₃₂N6 deuterium atoms

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary structural information for Venlafaxine-d6 [23] [24]. The deuterium substitution results in characteristic shifts in vibrational frequencies, particularly for modes involving the CD₃ groups [23] [10]. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically showing shifts of approximately 1.3-1.4 fold reduction due to the mass difference between hydrogen and deuterium [23] [10].

The infrared spectrum of Venlafaxine-d6 shows the characteristic absorption bands for the hydroxyl group (O-H stretch around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and aliphatic C-H stretches (2800-3000 cm⁻¹) [24]. The C-D stretching vibrations appear in the 2100-2300 cm⁻¹ region, providing definitive evidence for deuterium incorporation [23] [10].

The aromatic ring vibrations, C=C stretches, and the methoxy group vibrations remain largely unchanged, as these functional groups are not directly affected by the deuterium substitution [24]. The fingerprint region (400-1500 cm⁻¹) shows subtle changes in the relative intensities and positions of bands associated with C-N stretching and bending modes involving the deuterated methyl groups [23] [24].

Stereochemistry and Isomerism

Enantiomeric Considerations in Deuterated Systems

Venlafaxine-d6 contains a single chiral center at the carbon atom bearing the 4-methoxyphenyl group and the hydroxycyclohexyl moiety [1] [25]. The compound exists as a racemic mixture, containing equal proportions of both R and S enantiomers [26] [25]. The deuterium substitution at the dimethylamino group does not introduce additional chiral centers, as the deuterium atoms replace hydrogen atoms in a symmetric fashion on both methyl groups [25].

The stereochemical implications of deuterium incorporation are minimal for the overall three-dimensional structure, as deuterium and hydrogen have nearly identical van der Waals radii and electronic properties [25] [10]. However, the deuterium substitution can influence the rates of stereoisomerization processes if such reactions involve cleavage of bonds to the deuterated positions [25] [14].

The kinetic isotope effects associated with deuterium substitution can stabilize chiral centers against racemization when the stereoisomerization mechanism involves hydrogen abstraction or elimination reactions [25] [14]. This stabilization effect has been termed "deuterium-enabled chiral switching" and represents an important consideration for maintaining stereochemical integrity in biological systems [25].

Stereoisomer Separation and Identification Techniques

The separation and identification of Venlafaxine-d6 enantiomers requires specialized chiral analytical techniques due to the identical physical and chemical properties of the enantiomeric forms [25] [26]. Chiral high-performance liquid chromatography using specialized chiral stationary phases represents the most common approach for enantiomeric separation [25] [26].

The deuterium labeling provides additional analytical advantages for stereoisomer identification through mass spectrometric detection [26] [25]. The characteristic mass shift of +6 atomic mass units allows for unambiguous identification of the deuterated enantiomers versus any unlabeled impurities that might be present [26] [22]. This mass difference is particularly valuable in biological samples where both labeled and unlabeled forms might coexist [26] [20].

Chiral nuclear magnetic resonance techniques using chiral shift reagents or chiral solvents can provide complementary information about enantiomeric composition and stereochemical purity [18] [19]. The combination of chiral separation techniques with deuterium-specific detection methods enables comprehensive stereochemical analysis of Venlafaxine-d6 preparations [25] [19].

Analytical TechniqueApplicationAdvantages
Chiral HPLCEnantiomer separationHigh resolution, quantitative
Chiral GC-MSVolatile derivativesHigh sensitivity, structural confirmation
Chiral NMRStereochemical analysisNon-destructive, structural information
PolarimetryOptical activity measurementSimple, rapid screening

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

319.2185173 g/mol

Monoisotopic Mass

319.2185173 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-04-14

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